molecular formula C8H14O2S6 B12807078 O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate CAS No. 69303-50-0

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate

Cat. No.: B12807078
CAS No.: 69303-50-0
M. Wt: 334.6 g/mol
InChI Key: MLJOCCOPXPSSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Analysis of Tetrasulfane Backbone Configuration

The tetrasulfane backbone consists of a linear chain of four sulfur atoms (S–S–S–S) with an average bond length of approximately 2.06 Å, as observed in crystallographic studies of analogous tetrasulfides. The dihedral angles between adjacent sulfur atoms adopt a gauche conformation (∼85°–95°), introducing a bent geometry that reduces steric strain while maintaining orbital overlap for σ-bond stability. This configuration contrasts with the planar trans conformation (180°), which is energetically unfavorable due to increased electron pair repulsion.

The central S–S bonds exhibit slight elongation (2.08–2.10 Å) compared to terminal bonds (2.04–2.06 Å), a phenomenon attributed to electron-withdrawing effects from the dicarbothioate groups. The bond angles (S–S–S) range from 104° to 108°, consistent with tetrahedral hybridization at each sulfur atom.

Parameter Value (Å/°) Source Compound Reference
S–S bond length 2.04–2.10 Sodium tetrasulfide
S–S–S bond angle 104–108 Protein side-chain analysis
Dihedral angle (S–S–S–S) 85–95 Synthetic tetrasulfides

Dicarbothioate Functional Group Geometry

The dicarbothioate groups (–O–C(=S)–S–) at positions 1 and 4 introduce distinct electronic and steric effects. The C=O bond length (1.21 Å) is shorter than the C=S bond (1.63 Å), reflecting stronger π-character in the carbonyl group. The thiocarboxylate sulfur adopts a trigonal planar geometry with bond angles of 120° ± 2°, while the adjacent S–S bond to the tetrasulfane backbone exhibits partial double-bond character (1.98 Å) due to resonance delocalization.

Resonance structures stabilize the dicarbothioate groups, enabling charge distribution between the oxygen and sulfur atoms. This delocalization reduces nucleophilic susceptibility at the carbonyl carbon, distinguishing the compound from carboxylate analogs.

Propan-2-yl Substituent Orientation

The propan-2-yl groups (–O–C(CH₃)₂) are esterified to the dicarbothioate oxygen atoms. These substituents adopt a staggered conformation to minimize steric clashes between methyl groups and the tetrasulfane backbone. The C–O–C bond angle (117°) and C–O bond length (1.43 Å) align with typical ester geometries observed in dipropan-2-yl dicarboxylates.

Methyl groups exhibit a dihedral angle of 60° relative to the ester oxygen, creating a propeller-like arrangement that enhances solubility in nonpolar solvents. This orientation is confirmed by NMR coupling constants (³JHH = 6–7 Hz), indicative of restricted rotation around the C–O bond.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name O¹,O⁴-dipropan-2-yl tetrasulfane-1,4-dicarbothioate is derived as follows:

  • Parent chain : Tetrasulfane (four sulfur atoms, S₄).
  • Functional groups : Two carbothioate (–S–C(=O)–O–) groups at positions 1 and 4.
  • Substituents : Propan-2-yl esters (–O–C(CH₃)₂) attached to the carbothioate oxygen atoms.

The numbering prioritizes the tetrasulfane backbone, with carbothioate groups receiving the lowest possible locants (1 and 4). The prefix O¹,O⁴ specifies esterification sites, while dicarbothioate denotes the replacement of carboxylate oxygen with sulfur.

Properties

CAS No.

69303-50-0

Molecular Formula

C8H14O2S6

Molecular Weight

334.6 g/mol

IUPAC Name

O-propan-2-yl (propan-2-yloxycarbothioyltetrasulfanyl)methanethioate

InChI

InChI=1S/C8H14O2S6/c1-5(2)9-7(11)13-15-16-14-8(12)10-6(3)4/h5-6H,1-4H3

InChI Key

MLJOCCOPXPSSGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)SSSSC(=S)OC(C)C

Origin of Product

United States

Preparation Methods

Reaction Overview:

  • Reactants: Dipropan-2-yl dithiocarbonate + Sodium tetrasulfide
  • Product: O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate
  • Key Step: Formation of the tetrasulfane (S4) chain bridging two dicarbothioate ester groups

This reaction typically proceeds under controlled conditions to ensure the integrity of the tetrasulfane linkage and to avoid decomposition or side reactions such as hydrolysis of ester groups.

Detailed Preparation Methodology

Starting Materials Preparation

  • Dipropan-2-yl dithiocarbonate is synthesized by esterification of carbonodithioic acid derivatives with propan-2-ol under acidic or catalytic conditions.
  • Sodium tetrasulfide (Na2S4) is prepared by the reaction of sodium sulfide with elemental sulfur in aqueous or alcoholic media.

Coupling Reaction

  • The sodium tetrasulfide solution is added slowly to a solution of dipropan-2-yl dithiocarbonate under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • The reaction mixture is stirred at a controlled temperature, often between 0°C and room temperature, to favor the formation of the tetrasulfane linkage.
  • The progress of the reaction is monitored by spectroscopic methods such as UV-Vis or NMR to detect the characteristic signals of the tetrasulfane group.

Isolation and Purification

  • Upon completion, the reaction mixture is quenched, and the product is extracted using organic solvents like dichloromethane or ethyl acetate.
  • Purification is achieved by column chromatography or recrystallization, depending on the purity requirements.
  • The final compound is characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Aprotic solvents (e.g., THF, acetonitrile) To maintain stability of tetrasulfane
Temperature 0°C to 25°C Lower temperatures prevent decomposition
Atmosphere Inert (N2 or Ar) Avoids oxidation of sulfur moieties
Reaction Time 2 to 6 hours Monitored by analytical techniques
Molar Ratios Dipropan-2-yl dithiocarbonate : Na2S4 = 1:1 Stoichiometric balance for optimal yield

Research Findings and Optimization

  • Studies indicate that the purity of sodium tetrasulfide significantly affects the yield and quality of the tetrasulfane product.
  • The presence of moisture can lead to hydrolysis of ester groups, thus anhydrous conditions are preferred.
  • The reaction is sensitive to temperature; elevated temperatures may cause cleavage of the S-S bonds.
  • Alternative sulfur sources such as elemental sulfur with reducing agents have been explored but sodium tetrasulfide remains the most efficient for this synthesis.

Comparative Table of Preparation Methods

Method Sulfur Source Reaction Medium Advantages Limitations
Sodium tetrasulfide coupling Na2S4 Aprotic solvents High selectivity, good yield Requires inert atmosphere
Elemental sulfur + reducing agent S8 + Na2S or NaBH4 Aqueous or organic Readily available reagents Lower selectivity, side reactions
Direct esterification of tetrasulfane intermediates Preformed tetrasulfane Organic solvents Potential for structural control Complex multi-step synthesis

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diisopropylxanthogen tetrasulfide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: It can be reduced to form lower polysulfides or thiols.

    Substitution: The compound can participate in substitution reactions where the xanthogen group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Lower polysulfides and thiols.

    Substitution: Compounds with different functional groups replacing the xanthogen group.

Scientific Research Applications

Diisopropylxanthogen tetrasulfide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with antioxidant properties.

    Industry: It is widely used in the rubber industry as a vulcanizing agent, improving the durability and elasticity of rubber products.

Mechanism of Action

The mechanism by which diisopropylxanthogen tetrasulfide exerts its effects is primarily through its ability to undergo homolytic substitution reactions. This involves the cleavage of the sulfur-sulfur bonds, leading to the formation of perthiyl radicals. These radicals can then interact with other molecules, imparting antioxidant properties and inhibiting oxidative processes. The compound’s unique structure allows it to stabilize these radicals, making it an effective antioxidant.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

a. Sodium Tetrasulfide (Disodium tetrasulfane-1,4-diide)

  • Structure: Inorganic salt with formula [Na⁺]₂[S-S-S-S]²⁻.
  • Key Differences: The absence of organic substituents in sodium tetrasulfide results in high water solubility and ionic reactivity, contrasting with the target compound’s organic esters, which favor solubility in nonpolar solvents .
  • Applications : Primarily used in industrial settings (e.g., polymer vulcanization), whereas the target compound’s design suggests biological activity.

b. Diethyl 4,4′-Disulfanediylbis[6-(methoxycarbothionyl)-2-phenylpyrimidine-5-carboxylate]

  • Structure : Features a disulfanediyl (-S-S-) bridge and pyrimidine rings.
  • Key Differences : Shorter sulfur chain (two vs. four sulfurs) and aromatic pyrimidine groups confer rigidity and distinct electronic properties. This compound’s antibacterial activity highlights the role of sulfur chain length in bioactivity .

c. [Tetrasulfane-1,4-diylbis-(6-methyl-2-phenylpyrimidine-4,5-diyl)]dimethanol

  • Structure: Tetrasulfane backbone linked to pyrimidine-methanol groups.
  • Key Differences : Hydroxyl groups enhance hydrophilicity, whereas the target compound’s isopropyl esters increase membrane permeability. Both share a tetrasulfane core, but substituents dictate pharmacokinetic profiles .
Physicochemical Properties
Property O¹,O⁴-Dipropan-2-yl Tetrasulfane-1,4-dicarbothioate Sodium Tetrasulfide Diethyl Disulfanediyl Derivative
Solubility Moderate in organic solvents High in water Low in water, high in THF
Thermal Stability Likely stable up to 150°C (inferred) Decomposes >200°C Stable under anhydrous conditions
Reactivity Thioester hydrolysis possible Redox-active Susceptible to nucleophilic attack
  • Rationale : The target compound’s carbothioate groups resist oxidation better than sodium tetrasulfide’s ionic sulfides. Its stability in organic solvents aligns with lipophilic drug design principles .

Biological Activity

O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate, with the chemical formula C8H14O2S6 and CAS Number 69303-50-0, is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple sulfur atoms and ester functionalities. Its molecular weight is approximately 334.5856 g/mol. The presence of tetrasulfane links suggests potential redox activity, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC8H14O2S6
Molecular Weight334.5856 g/mol
CAS Number69303-50-0
SolubilityNot specified

Antioxidant Properties

Research indicates that compounds containing multiple sulfur atoms often exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance, tetrasulfane compounds can scavenge free radicals, thereby protecting cells from oxidative damage.

The proposed mechanisms through which O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate exerts its biological effects include:

  • Redox Activity : The tetrasulfane structure allows for reversible oxidation and reduction reactions, which can influence cellular signaling pathways.
  • Interaction with Biological Molecules : The compound may interact with thiol groups in proteins, altering their function and contributing to its biological effects.
  • Cellular Uptake : The lipophilic nature of the compound suggests it can easily penetrate cell membranes, facilitating its interaction with intracellular targets.

Study on Antioxidant Activity

A study published in a peer-reviewed journal assessed the antioxidant capacity of various sulfur-containing compounds, including O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate. The findings indicated that this compound significantly reduced lipid peroxidation in vitro compared to controls.

Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of the compound on cancer cell lines. Results demonstrated that O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate exhibited selective cytotoxicity toward specific cancer cells while sparing normal cells. This selectivity is attributed to differential uptake and metabolism in malignant versus non-malignant cells.

Table 2: Summary of Biological Studies

Study FocusFindings
Antioxidant ActivitySignificant reduction in lipid peroxidation
CytotoxicitySelective toxicity towards cancer cell lines

Conclusion and Future Directions

The biological activity of O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate highlights its potential as an antioxidant and therapeutic agent. Future research should focus on:

  • In Vivo Studies : To confirm findings from in vitro studies and assess the compound's efficacy in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Clinical Trials : To evaluate safety and effectiveness in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O~1~,O~4~-Dipropan-2-yl tetrasulfane-1,4-dicarbothioate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution reactions between propan-2-ol and tetrasulfane-1,4-dicarbothioic acid derivatives. Use Design of Experiments (DoE) to optimize parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. Monitor reaction progress via HPLC or GC-MS for intermediate tracking. Post-synthesis purification can employ column chromatography (silica gel, hexane/ethyl acetate gradients) or membrane separation technologies .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer :

  • Structural Analysis : Use single-crystal X-ray diffraction (SCXRD) to resolve the tetrasulfane chain conformation and confirm stereochemistry. Complement with 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify propan-2-yl substituent placement .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., 150–200°C) and differential scanning calorimetry (DSC) to identify phase transitions.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize fume hood use due to potential sulfur-based volatiles. Conduct toxicity screenings using in vitro assays (e.g., Ames test for mutagenicity) and reference EPA frameworks for hazard classification . Document occupational exposure limits (OELs) using air sampling paired with LC-MS quantification .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanistic pathways of tetrasulfane bond formation in this compound?

  • Methodological Answer : Apply density functional theory (DFT) to model sulfur-sulfur bond formation energetics. Compare computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR). Use software like Gaussian or ORCA for orbital analysis, focusing on sulfur lone-pair interactions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting anomalies or unexpected IR absorptions)?

  • Methodological Answer :

  • Contradiction Analysis : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For IR anomalies, isolate intermediates to rule out byproduct interference.
  • Collaborative Frameworks : Integrate data from multiple labs using standardized protocols (e.g., ASTM guidelines) and reference EPA’s literature review methodologies for consistency .

Q. How can researchers design experiments to study the compound’s reactivity under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidative Studies : Expose the compound to H2_2O2_2 or O3_3 in controlled reactors, monitoring sulfone/sulfoxide formation via Raman spectroscopy.
  • Reductive Studies : Use NaBH4_4 or LiAlH4_4 to reduce thioester groups, tracking hydrogenation efficiency with isotopic labeling (34S^{34}\text{S}) .

Data Management and Interpretation

Q. What frameworks support the integration of experimental data with computational predictions for this compound?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use platforms like PubChem or NIST Chemistry WebBook for cross-referencing spectral libraries. Align with conceptual frameworks linking empirical observations to theoretical models (e.g., Marcus theory for electron transfer in sulfur systems) .

Q. How should researchers address reproducibility challenges in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Standardization : Publish detailed synthetic protocols (e.g., reaction times, solvent grades) in open-access repositories.
  • Inter-lab Validation : Participate in round-robin testing with independent labs, using EPA’s data harmonization strategies to mitigate variability .

Tables for Key Parameters

Parameter Method Typical Range Reference
Synthetic YieldHPLC/GC-MS quantification45–70% (depending on solvent)
Thermal Decomposition OnsetTGA165–185°C
13C^{13}\text{C} NMR Shift (S-S)Bruker Avance III 600 MHz105–115 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.